molecular formula C4H9N B13957168 Butan-2-imine CAS No. 53626-93-0

Butan-2-imine

Cat. No.: B13957168
CAS No.: 53626-93-0
M. Wt: 71.12 g/mol
InChI Key: BMMKPGVCTLTADE-UHFFFAOYSA-N
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Description

Butan-2-imine (CAS 53626-93-0) is a chemical compound belonging to the class of imines, which are the nitrogen analogs of ketones and aldehydes . It is supplied as a high-purity material for research and development applications. Imines are crucial intermediates in organic synthesis, primarily formed through the condensation of a primary amine with a ketone, a reaction that proceeds via a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) mechanism under acid catalysis . This compound serves as a valuable building block for the synthesis of more complex nitrogen-containing molecules. A key application of imines like this compound is in reductive amination, a process used to create amines, which are fundamental structures in many pharmaceuticals and agrochemicals . Its properties differ from oxygen-containing carbonyls; the C=N bond of an imine is less polar than a C=O bond, and imines are significantly more basic, readily forming iminium ions that can be more electrophilic . Researchers value this compound for exploring new synthetic pathways and developing novel compounds in fields such as medicinal chemistry and materials science. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

butan-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-3-4(2)5/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMKPGVCTLTADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493680
Record name Butan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53626-93-0
Record name Butan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Butan-2-imine

Direct Condensation of Butan-2-one with Ammonia or Primary Amines

The classical method for preparing this compound involves the condensation of butan-2-one with ammonia or primary amines under dehydrating conditions to remove water formed during the reaction. This approach is exemplified in the preparation of related imines such as N-methyl isopropylidenimine (an imine of acetone), which shares mechanistic similarities with this compound synthesis.

Alkaline Conditions with Calcium Oxide

A patent (US2700681A) describes a method where calcium oxide is used as a drying agent and base to facilitate the condensation of ketones with amines. For example, acetone reacts with liquid methylamine in the presence of calcium oxide at low temperatures (-10°C to 25°C) in a sealed pressure vessel. The mixture is allowed to stand for several days to ensure complete absorption of the liquid and formation of the imine. Subsequent distillation yields the imine product.

By analogy, this compound can be prepared by reacting butan-2-one with ammonia or a primary amine under similar conditions, using calcium oxide or other bases to absorb water and drive the equilibrium toward imine formation.

Use of Potassium Hydroxide as Base

Another example from the same patent involves the use of potassium hydroxide (KOH) as a base to catalyze the reaction of acetone with methylamine at low temperatures (-10°C). The reaction mixture is sealed and allowed to warm gradually to room temperature, facilitating imine formation. This method highlights the importance of controlling temperature and base concentration to optimize yield and purity.

Solvent-Free and Acid-Catalyzed Condensation

Recent advances in green chemistry have introduced solvent-free methods for imine synthesis, often catalyzed by acids such as p-toluenesulfonic acid (p-TsOH). These methods involve mixing the ketone and amine directly, sometimes with mild heating or stirring, to promote imine formation with high efficiency and minimal waste.

A study on imine synthesis using p-TsOH as a catalyst in dichloromethane (DCM) or under neat conditions demonstrated rapid imine formation at room temperature. Although the study focused on aldehydes and benzylamine, the principles apply to ketones like butan-2-one. The reaction proceeds with removal of water (often using a Dean-Stark apparatus in solvent systems) or under solvent-free conditions, yielding imines in good to excellent yields within short reaction times.

Use of Organometallic Reagents for Imine Formation

In specialized synthetic routes, imines such as N-methyl isopropylidenimine have been prepared via reactions involving Grignard reagents and pre-formed imines. For example, benzyl magnesium chloride reacts with N-methyl isopropylidenimine in diethyl ether under nitrogen atmosphere, followed by hydrolysis and extraction to isolate the desired amine or imine derivatives.

While this method is more complex and tailored for substituted imines, it illustrates alternative pathways for imine preparation that may be adapted for this compound derivatives.

Multi-Component and Catalytic Approaches

Catalytic methods using metal catalysts (e.g., zirconium salts) have been developed for the synthesis of β-aminoketones via Mannich-type reactions, which involve imine intermediates. These methods offer high yields, good stereoselectivity, and environmentally benign conditions, avoiding the need for pre-formed imines.

Although these methods focus on β-aminoketones, the intermediacy of imines such as this compound is critical, suggesting that catalytic systems can be optimized for direct imine synthesis from ketones and amines.

Comparative Data on Preparation Methods

Method Conditions Catalyst/Base Solvent Yield (%) Notes
Calcium oxide + methylamine -10°C to 25°C, sealed vessel CaO (drying agent/base) None (neat) High Long reaction time (5-10 days), distillation required
Potassium hydroxide + methylamine -10°C to room temp, sealed KOH None (neat) High Temperature control critical
Acid-catalyzed (p-TsOH) Room temp, solvent-free or DCM p-TsOH (5-10%) DCM or none 60-85 Rapid reaction, green chemistry advantages
Grignard reagent route Room temp, inert atmosphere None (organometallic) Diethyl ether Moderate Complex, used for substituted imines
Catalytic Mannich-type Solvent-free, room temp ZrOCl2·8H2O None High Efficient, stereoselective, indirect imine formation

Mechanistic Insights and Reaction Optimization

  • Water Removal: Imine formation is an equilibrium reaction; removing water shifts the equilibrium toward imine. Bases like calcium oxide and potassium hydroxide serve as drying agents, while Dean-Stark apparatus or solvent-free conditions facilitate water removal.

  • Temperature Control: Low temperatures (-10°C) prevent side reactions and promote selective imine formation. Gradual warming allows completion of reaction without decomposition.

  • Catalyst Choice: Acid catalysts such as p-TsOH accelerate the condensation by activating the carbonyl group and promoting nucleophilic attack by the amine.

  • Reaction Time: Traditional methods may require days for completion, while modern catalytic and solvent-free methods reduce this to hours or less.

Summary and Recommendations

The preparation of this compound can be effectively achieved by direct condensation of butan-2-one with ammonia or primary amines under dehydrating conditions using bases like calcium oxide or potassium hydroxide. Modern methods employing acid catalysis under solvent-free conditions offer advantages in speed, yield, and environmental impact. Organometallic and catalytic multi-component approaches provide alternative routes for specialized imines but are less common for simple this compound.

For high-purity this compound synthesis, the following protocol is recommended:

  • React butan-2-one with ammonia or a primary amine in the presence of calcium oxide or potassium hydroxide at low temperature (-10°C to 25°C) in a sealed vessel.

  • Allow sufficient time (several days) for equilibrium to be reached.

  • Remove water continuously or by distillation to drive imine formation.

  • Alternatively, use p-toluenesulfonic acid catalysis under solvent-free conditions at room temperature for rapid synthesis.

This approach balances yield, purity, and operational simplicity, suitable for laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Butan-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Butan-2-one and other oxidation products.

    Reduction: Butan-2-amine.

    Substitution: Various substituted imines and amines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of butan-2-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Properties :

  • Reactivity: Butan-2-imine undergoes hydrolysis in acidic or aqueous conditions to yield a ketone (2-butanone) and ammonia. It also participates in nucleophilic additions and cycloadditions.

Structural and Functional Group Analysis

The following table compares this compound with structurally or functionally related compounds:

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications Reactivity Profile
This compound C₄H₉N Ketimine (C=N) 71.12 Organic synthesis Hydrolysis to 2-butanone
Butan-2-amine C₄H₁₁N Primary amine (-NH₂) 73.14 Pharmaceuticals, solvents Basic; forms salts with acids
Butocarboxim C₇H₁₄N₂O₂S Carbamate-imine hybrid 190.26 Pesticide (acetylcholinesterase inhibitor) Hydrolyzes to toxic metabolites
Methyltris(butanone oxime)silane C₁₃H₂₇N₃O₃Si Oxime (C=N-O) 313.46 Silicone crosslinker Moisture-curable; forms siloxane networks
Butan-1-imine C₄H₉N Aldimine (C=N) 71.12 Precursor for aldehydes Hydrolysis to butanal

Detailed Comparative Analysis

Butan-2-amine
  • Functional Group : A primary amine (-NH₂) at the second carbon.
  • Differences : Unlike this compound, Butan-2-amine is basic and forms stable salts with acids. It is used in pharmaceutical synthesis (e.g., local anesthetics) and as a chiral building block .
  • Safety : Classified under EU REACH regulations due to flammability and toxicity .
Butocarboxim
  • Functional Group : Combines a carbamate (O=C-O-) and an imine (C=N).
  • Differences : A systemic insecticide that inhibits acetylcholinesterase. Its imine group enhances stability, allowing prolonged pesticidal activity .
Methyltris(butanone oxime)silane
  • Functional Group : Oxime (C=N-O) linked to a silicon atom.
  • Differences : Used in silicone sealants and adhesives. The oxime group reacts with moisture to form durable siloxane networks, unlike the hydrolytic instability of this compound .
Butan-1-imine
  • Functional Group : Aldimine (C=N at terminal carbon).
  • Differences : Hydrolyzes to butanal instead of a ketone. Used in Schiff base synthesis and coordination chemistry .

Biological Activity

Butan-2-imine, also known as 2-butanamine or butyronitrile, is an organic compound with the molecular formula C4H9N. Its biological activity has been a subject of interest due to its potential applications in medicinal chemistry and its effects on human health.

This compound is characterized by its simple structure, featuring a carbon chain with an imine functional group. This compound is a colorless liquid at room temperature and has a boiling point of approximately 78 °C. Its chemical properties include:

  • Molecular Weight : 71.12 g/mol
  • Solubility : Soluble in organic solvents like ethanol and ether.
  • Reactivity : Susceptible to nucleophilic attacks due to the electrophilic nature of the imine carbon.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, certain derivatives have shown promising results against various cancer cell lines, including:

  • MDA-MB-231 (Breast Cancer)
  • HCT116 (Colon Cancer)
  • B16 (Melanoma)

In vitro assays demonstrated that these derivatives could induce oxidative stress and apoptosis in cancer cells, suggesting a mechanism of action that involves mitochondrial dysfunction and the activation of pro-apoptotic pathways .

Table 1: Summary of Cytotoxicity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
This compound Derivative AMDA-MB-23115Induction of oxidative stress
This compound Derivative BHCT11620Apoptosis via mitochondrial pathways
This compound Derivative CB1618ROS production and apoptosis

Toxicological Studies

This compound has also been investigated for its toxicological effects. Case studies have documented instances of inhalation abuse leading to fatalities, particularly among adolescents. Analysis revealed significant concentrations of butane in the bloodstream, indicating acute toxicity associated with high exposure levels . The histological examination showed damage to respiratory tissues, highlighting the potential risks associated with misuse.

Table 2: Toxicity Case Studies

Case StudyAgeExposure TypeOutcome
Case 116InhalationFatality due to overdose
Case 217Chronic useSevere respiratory damage

The biological activity of this compound and its derivatives can be attributed to their ability to interact with cellular components, leading to various biochemical responses. The proposed mechanisms include:

  • Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.
  • Enzyme Inhibition : Certain derivatives may act as inhibitors for critical enzymes involved in cancer cell proliferation.
  • Gene Expression Modulation : Changes in gene expression related to apoptosis and cell cycle regulation have been observed in treated cells.

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